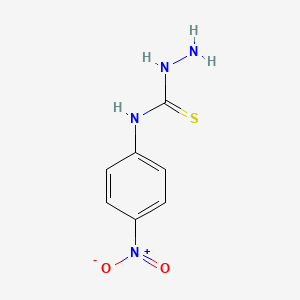

4-(4-Nitrophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound N-(4-Nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Nitrophenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUZUFNGKWHTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409123 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-70-5 | |

| Record name | 4-(4-Nitrophenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38985-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(4-Nitrophenyl)-3-thiosemicarbazide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature did not yield a specific publication detailing the complete single-crystal X-ray diffraction analysis and corresponding crystallographic data for 4-(4-Nitrophenyl)-3-thiosemicarbazide. Therefore, this guide provides a framework based on established methodologies for the synthesis and analysis of structurally related thiosemicarbazide derivatives. The experimental protocols and potential biological pathways are presented as representative examples for this class of compounds.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the N-N-C(=S)-N scaffold. They serve as crucial intermediates in the synthesis of various heterocyclic systems and have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The 4-nitrophenyl substituent is a common pharmacophore known to influence the electronic properties and biological activity of parent molecules. An analysis of the three-dimensional crystal structure of 4-(4-Nitrophenyl)-3-thiosemicarbazide is essential for understanding its conformational preferences, intermolecular interactions, and structure-activity relationships (SAR), which are critical for rational drug design and development.

Synthesis and Crystallization

The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a straightforward nucleophilic addition reaction. The general protocol involves the reaction of an appropriate acid hydrazide with an isothiocyanate.[3]

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide

This protocol describes a general method for the synthesis of 4-aryl thiosemicarbazides.[4][5]

Materials:

-

Hydrazine hydrate

-

4-Nitrophenyl isothiocyanate

-

Anhydrous ethanol

Procedure:

-

A solution of 4-nitrophenyl isothiocyanate (0.01 mol) is prepared in anhydrous ethanol (25-50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, hydrazine hydrate (0.01 mol) is added dropwise with continuous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction (typically indicated by the consumption of the isothiocyanate), the mixture is allowed to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The pure 4-(4-Nitrophenyl)-3-thiosemicarbazide is obtained by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Experimental Workflow: Synthesis

The logical flow for the synthesis and purification of the target compound is depicted below.

Crystal Structure Analysis

The determination of the molecular structure at an atomic level is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for small molecule crystallography.[6][7]

1. Crystal Growth:

-

High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The crystal should ideally be >0.1 mm in all dimensions and free of visible defects.[6]

2. Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

-

As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

-

The structural model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

While specific data for 4-(4-Nitrophenyl)-3-thiosemicarbazide is not available, the results of a crystal structure analysis are typically summarized in tables as shown below.

Table 1: Crystal Data and Structure Refinement (Illustrative)

| Parameter | Value (Not Available) |

|---|---|

| Empirical formula | C₇H₈N₄O₂S |

| Formula weight | 212.23 |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated, g/cm³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Final R indices [I > 2σ(I)] | |

| R indices (all data) |

| Goodness-of-fit on F² | |

Table 2: Selected Bond Lengths and Angles (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S(1)-C(7) | |

| N(1)-N(2) | |

| N(2)-C(7) | |

| N(3)-C(7) | |

| N(3)-C(1) | |

| N(1)-N(2)-C(7) | |

| N(2)-C(7)-N(3) | |

| N(2)-C(7)-S(1) |

| N(3)-C(7)-S(1) | |

Experimental Workflow: X-ray Crystallography

The process from a synthesized compound to a refined crystal structure follows a well-defined workflow.

Potential Biological Activity and Signaling Pathways

Thiosemicarbazide and their derivatives (thiosemicarbazones) are known to exhibit significant biological activities, often attributed to their ability to chelate metal ions or interact with key biological targets.[2][8]

Potential Anticancer Activity

Many thiosemicarbazone derivatives demonstrate potent anticancer activity. Their mechanism of action is often multifactorial but frequently involves the inhibition of enzymes crucial for cell proliferation and survival.[9][10] A plausible mechanism involves the inhibition of topoisomerase IIα, an enzyme that alters DNA topology and is essential for DNA replication and transcription.

Potential Antibacterial Activity

Thiosemicarbazides have also been investigated as antibacterial agents.[11] Their mechanism of action can involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity. Key targets include DNA gyrase and topoisomerase IV, enzymes that control DNA supercoiling and are vital for bacterial DNA replication.[11]

Conclusion

While the specific crystal structure of 4-(4-Nitrophenyl)-3-thiosemicarbazide remains to be publicly reported, this guide outlines the necessary experimental framework for its synthesis and detailed structural characterization. The established protocols for synthesis and single-crystal X-ray diffraction provide a clear path for obtaining the quantitative data required for a thorough analysis. Based on the known biological activities of related compounds, 4-(4-Nitrophenyl)-3-thiosemicarbazide holds potential as a scaffold for the development of novel therapeutic agents. Future crystallographic studies are imperative to elucidate its precise solid-state conformation and intermolecular interactions, which will undoubtedly aid in the rational design of more potent and selective drug candidates.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics to facilitate its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The structural integrity of 4-(4-Nitrophenyl)-3-thiosemicarbazide can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | s | 1H | NH |

| 9.55 | s | 1H | NH |

| 8.16 | d, J=9.2 Hz | 2H | Ar-H |

| 7.85 | d, J=9.2 Hz | 2H | Ar-H |

| 4.85 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 182.5 | C=S |

| 146.2 | Ar-C |

| 142.8 | Ar-C |

| 125.4 | Ar-CH |

| 117.9 | Ar-CH |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3425, 3310, 3180 | N-H stretching (NH₂, NH) |

| 1605 | N-H bending |

| 1580, 1490 | Aromatic C=C stretching |

| 1510, 1330 | N-O stretching (NO₂) |

| 1250 | C=S stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 212 | [M]⁺ |

| 195 | [M-NH₂]⁺ |

| 166 | [M-NO₂]⁺ |

| 150 | [M-NH₂-S]⁺ |

| 134 | [C₆H₄N₂O₂]⁺ |

| 108 | [C₆H₄NH₂]⁺ |

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide

A general and reliable method for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate.

Materials and Equipment:

-

4-nitrophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenyl isothiocyanate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which a solid precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-(4-Nitrophenyl)-3-thiosemicarbazide.

-

Dry the purified product under vacuum.

Visualizing the Workflow

To further clarify the experimental and analytical process, the following diagrams illustrate the synthesis and characterization workflow.

Caption: Synthetic and characterization workflow for 4-(4-Nitrophenyl)-3-thiosemicarbazide.

Caption: Logical relationship of spectroscopic data to confirm the chemical structure.

Physical and chemical properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. This document summarizes its known characteristics, experimental protocols for the synthesis of related compounds, and its potential mechanisms of action in various biological systems.

Core Physical and Chemical Properties

4-(4-Nitrophenyl)-3-thiosemicarbazide is a solid organic compound.[1] Its fundamental properties are summarized in the table below. While some data are from experimental sources, others are predicted and should be considered with appropriate caution.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₄O₂S | [2][3] |

| Molecular Weight | 212.23 g/mol | [2][3] |

| CAS Number | 38985-70-5 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 184-185 °C | |

| Boiling Point (Predicted) | 382.3 ± 44.0 °C | |

| Density (Predicted) | 1.535 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.89 ± 0.70 | |

| Storage Temperature | 2-8°C, protect from light |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide was not found in the available literature, a general and widely used method for the synthesis of thiosemicarbazide derivatives involves the reaction of an appropriate isothiocyanate with a hydrazide derivative.[4][5][6][7]

General Experimental Protocol for the Synthesis of Thiosemicarbazide Derivatives:

-

Dissolution of Hydrazide: The desired carbohydrazide is dissolved in a suitable solvent, such as absolute ethanol.

-

Addition of Isothiocyanate: An equimolar amount of the corresponding isothiocyanate (in this case, 4-nitrophenyl isothiocyanate) is added to the solution.

-

Reaction: The reaction mixture is typically heated under reflux for a period of time, which can range from minutes to several hours, until the reaction is complete.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the thiosemicarbazide derivative, is then collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the final, pure compound.[5]

Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiosemicarbazide derivative is expected to show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1242 cm⁻¹), and C=O stretching (if applicable, around 1641 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the phenyl ring and the N-H protons. The N-H protons typically appear as singlets in the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon at around 181.46 ppm.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activities and Mechanisms of Action

Derivatives of thiosemicarbazide containing a 4-nitrophenyl group have been reported to exhibit a range of biological activities, including antibacterial, antiproliferative, and α-glucosidase inhibitory effects.[4]

Thiosemicarbazide derivatives have shown promise as antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of this process and ultimately bacterial cell death.

The antiproliferative effects of thiosemicarbazide derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Certain thiosemicarbazide derivatives with a 4-nitrophenyl group have been identified as potential inhibitors of α-glucosidase.[4] This enzyme is involved in the breakdown of carbohydrates into glucose in the digestive tract. By inhibiting α-glucosidase, these compounds can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The mechanism involves the binding of the inhibitor to the active site of the enzyme.

Conclusion

4-(4-Nitrophenyl)-3-thiosemicarbazide is a compound with significant potential in the field of drug discovery, demonstrating a range of interesting biological activities. While further research is needed to fully elucidate its specific properties and mechanisms of action, this guide provides a solid foundation for researchers and scientists working with this and related molecules. The development of detailed synthetic protocols and the acquisition of comprehensive spectral data will be crucial next steps in advancing the study of this promising compound.

References

- 1. 4-(4-NITROPHENYL)-3-THIOSEMICARBAZIDE | 38985-70-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

Structure-Activity Relationship of Nitrophenyl-Containing Thiosemicarbazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-containing thiosemicarbazides, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this field.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the core structure R1R2N-C(=S)-NR3R4. The incorporation of a nitrophenyl moiety into this scaffold has been shown to significantly influence their biological activity. The electron-withdrawing nature of the nitro group, coupled with the chelating properties of the thiosemicarbazide backbone, contributes to their diverse pharmacological effects. These compounds have been reported to exhibit anticancer, antibacterial, and enzyme inhibitory activities, making them a compelling subject for medicinal chemistry research.[1][2][3] This guide will explore the nuances of their SAR, providing a foundational understanding for the rational design of novel therapeutic agents.

Synthesis of Nitrophenyl-Containing Thiosemicarbazides

The general synthetic route to nitrophenyl-containing thiosemicarbazides involves the reaction of a carboxylic acid hydrazide with a nitrophenyl isothiocyanate.[2]

Caption: General workflow for the synthesis of nitrophenyl-containing thiosemicarbazides.

Detailed Experimental Protocol: General Synthesis

Materials:

-

Substituted carboxylic acid hydrazide (1.0 eq)

-

Appropriate nitrophenyl isothiocyanate (1.0 eq)

-

Ethanol or Methanol

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the carboxylic acid hydrazide in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add the nitrophenyl isothiocyanate to the solution.

-

Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

Wash the crude product with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure nitrophenyl-containing thiosemicarbazide.

-

Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationship

Nitrophenyl-containing thiosemicarbazides have demonstrated a broad spectrum of biological activities. The position of the nitro group on the phenyl ring, as well as the nature of the substituent on the acyl hydrazide portion of the molecule, plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation like topoisomerase and ribonucleotide reductase.[4][5][6]

Table 1: Anticancer Activity of Nitrophenyl-Containing Thiosemicarbazides

| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Phenyl | 4-nitro | A549 (Lung) | 21.3 ± 1.5 | [2] |

| 1 | Phenyl | 4-nitro | HepG2 (Liver) | 25.6 ± 2.1 | [2] |

| 1 | Phenyl | 4-nitro | MCF-7 (Breast) | 18.9 ± 1.2 | [2] |

| 4 | 4-Chlorophenyl | 4-nitro | A549 (Lung) | 15.7 ± 1.1 | [2] |

| 4 | 4-Chlorophenyl | 4-nitro | HepG2 (Liver) | 19.2 ± 1.8 | [2] |

| 4 | 4-Chlorophenyl | 4-nitro | MCF-7 (Breast) | 14.5 ± 0.9 | [2] |

| DM(tsc)T | (3-formyl-4-hydroxyphenyl) methyltriphenylphosphonium | Not specified | PC-3 (Prostate) | 2.64 ± 0.33 | [5] |

| Cisplatin | - | - | PC-3 (Prostate) | 5.47 ± 0.06 | [5] |

Structure-Activity Relationship Insights:

-

The presence of an electron-withdrawing group, such as a halogen, on the acyl hydrazide phenyl ring (e.g., compound 4 ) generally enhances anticancer activity compared to an unsubstituted phenyl ring (compound 1 ).[2]

-

The 4-nitro substitution on the phenyl ring of the thiosemicarbazide moiety is a common feature in active compounds.[2]

Nitrophenyl-containing thiosemicarbazides can induce apoptosis through the intrinsic (mitochondrial) pathway and by activating the JNK signaling pathway.[5][7]

Caption: Apoptotic pathways induced by nitrophenyl-containing thiosemicarbazides.

These compounds are also known to inhibit topoisomerase IIα and ribonucleotide reductase, enzymes critical for DNA replication and repair.[4][8][9]

Caption: Mechanism of enzyme inhibition by thiosemicarbazones leading to apoptosis.

Antibacterial Activity

Nitrophenyl-containing thiosemicarbazides have shown promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[2][10][11]

Table 2: Antibacterial Activity of Nitrophenyl-Containing Thiosemicarbazides

| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | Bacterial Strain | MIC (µg/mL) | Reference |

| 6 | 2-Methylphenyl | 4-nitro | S. aureus | 62.5 | [2] |

| 6 | 2-Methylphenyl | 4-nitro | S. epidermidis | 125 | [2] |

| 7 | 3-Methylphenyl | 4-nitro | S. aureus | 62.5 | [2] |

| 7 | 3-Methylphenyl | 4-nitro | S. epidermidis | 125 | [2] |

| 8 | 4-Methylphenyl | 4-nitro | S. aureus | 31.25 | [2] |

| 8 | 4-Methylphenyl | 4-nitro | S. epidermidis | 62.5 | [2] |

| 3c | 4-Chlorophenyl | Not specified | S. aureus | 25 | [10] |

| 3g | N,N-bis(4-chlorophenyl) | Not specified | S. aureus | 12.5 | [10] |

Structure-Activity Relationship Insights:

-

The position of the methyl group on the acyl hydrazide phenyl ring influences antibacterial activity, with the para-position (compound 8 ) showing the highest potency against S. aureus and S. epidermidis.[2]

-

The presence of chloro substituents on the phenyl rings appears to enhance antibacterial activity (compounds 3c and 3g ).[10]

α-Glucosidase Inhibitory Activity

Certain nitrophenyl-containing thiosemicarbazides have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in the management of type 2 diabetes.[2][12]

Table 3: α-Glucosidase Inhibitory Activity of Nitrophenyl-Containing Thiosemicarbazides

| Compound ID | R-Group (Acyl Hydrazide Moiety) | Nitro Position | IC50 (µM) | Reference |

| 1 | Phenyl | 4-nitro | 78.4 ± 3.2 | [2] |

| 4 | 4-Chlorophenyl | 4-nitro | 65.1 ± 2.8 | [2] |

| Acarbose | - | - | 634.21 ± 0.027 | [12] |

Structure-Activity Relationship Insights:

-

Similar to the anticancer activity, the presence of a 4-chloro substituent on the phenyl ring of the acyl hydrazide moiety (compound 4 ) enhances the α-glucosidase inhibitory activity compared to the unsubstituted analog (compound 1 ).[2]

-

The tested thiosemicarbazide derivatives show significantly higher potency than the standard drug, acarbose.[2][12]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

Procedure:

-

Prepare a solution of α-glucosidase enzyme in a phosphate buffer (pH 6.8).

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the plate for a further 20-30 minutes at 37°C.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[12]

Conclusion

Nitrophenyl-containing thiosemicarbazides represent a promising class of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these molecules can be finely tuned by modifying the substituents on the acyl hydrazide moiety and the position of the nitro group on the phenyl ring. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering the development of novel and more effective therapeutic agents based on this versatile chemical scaffold. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their in vitro potential into clinical applications.

References

- 1. Mechanisms of Thiosemicarbazones inhibition of Human topoisomerase IIalpha | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase. | Semantic Scholar [semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Initial Synthesis Routes of N-(4-nitrophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for N-(4-nitrophenyl)hydrazinecarbothioamide, a versatile intermediate in medicinal chemistry and drug development. The document outlines two core synthetic pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Introduction

N-(4-nitrophenyl)hydrazinecarbothioamide, also known as 4-(4-nitrophenyl)thiosemicarbazide, is a key building block in the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles, which are known to exhibit a wide range of biological activities. The presence of the nitrophenyl group and the thiosemicarbazide moiety makes it a valuable precursor for the development of novel therapeutic agents. This guide details the two most common and effective initial synthesis routes for this compound.

Core Synthesis Routes

Two primary and reliable routes have been established for the synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide:

-

Route 1: From 4-Nitrophenyl Isothiocyanate and Hydrazine Hydrate

-

Route 2: From 4-Nitrophenylhydrazine and a Thiocyanate Salt

The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Route 1: Synthesis from 4-Nitrophenyl Isothiocyanate and Hydrazine Hydrate

This route is a straightforward and high-yielding method for the preparation of N-(4-nitrophenyl)hydrazinecarbothioamide. The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group.

Reaction Scheme

Caption: Synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide from 4-nitrophenyl isothiocyanate and hydrazine hydrate.

Experimental Protocol

A general procedure for the synthesis of 4-substituted phenyl thiosemicarbazides from the corresponding isothiocyanates and hydrazine hydrate is as follows[1]:

-

Preparation of Reactant Solutions:

-

Dissolve hydrazine hydrate (5 mmol) in 10 mL of ethanol.

-

Prepare a suspension of 4-nitrophenyl isothiocyanate (5 mmol) in 10 mL of ethanol.

-

-

Reaction:

-

To the hydrazine hydrate solution, add the suspension of 4-nitrophenyl isothiocyanate dropwise with vigorous stirring.

-

Maintain the reaction temperature by cooling in an ice bath.

-

-

Reaction Completion and Product Isolation:

-

After the addition is complete, allow the reaction mixture to stand overnight.

-

The resulting solid product is collected by filtration.

-

-

Purification:

-

Wash the collected solid three times with 30 mL of water.

-

Dry the product.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)hydrazinecarbothioamide.

-

Quantitative Data

While a specific yield for N-(4-nitrophenyl)hydrazinecarbothioamide via this exact method is not provided in the searched literature, analogous reactions for other 4-substituted phenyl thiosemicarbazides report high yields, often around 88%[1].

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₄O₂S | [2][3] |

| Molecular Weight | 212.23 g/mol | [2][3] |

| CAS Number | 38985-70-5 | [2] |

Route 2: Synthesis from 4-Nitrophenylhydrazine and a Thiocyanate Salt

This alternative route involves the reaction of 4-nitrophenylhydrazine with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, typically in an acidic aqueous medium. This method is also a well-established procedure for the synthesis of thiosemicarbazides.

Reaction Scheme

Caption: Synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide from 4-nitrophenylhydrazine and a thiocyanate salt.

Experimental Protocol

The following is a general procedure adapted from the synthesis of thiosemicarbazide from hydrazine sulfate and ammonium thiocyanate[4]:

-

Preparation of 4-Nitrophenylhydrazine Solution:

-

Prepare a solution of 4-nitrophenylhydrazine in a suitable acidic aqueous solvent. The pH should be adjusted to be acidic to facilitate the reaction.

-

-

Addition of Thiocyanate:

-

To the 4-nitrophenylhydrazine solution, add an equimolar amount of ammonium thiocyanate or potassium thiocyanate.

-

Gently warm the mixture in a water bath with swirling to dissolve the thiocyanate.

-

-

Reaction and Product Formation:

-

The reaction mixture is typically refluxed for an extended period. The progress of the reaction can be monitored by the evolution of hydrogen sulfide (this step should be performed in a well-ventilated fume hood).

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to allow the product to crystallize.

-

Collect the solid product by filtration.

-

Wash the crystals with methanol.

-

The purity of the product can be assessed by its melting point.

-

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₄O₂S | [2][3] |

| Molecular Weight | 212.23 g/mol | [2][3] |

| CAS Number | 38985-70-5 | [2] |

Characterization Data

The synthesized N-(4-nitrophenyl)hydrazinecarbothioamide can be characterized using various spectroscopic techniques. While a complete set of spectral data from a single source for a synthesized sample is not available in the provided search results, publicly available database information can be used for comparison[2][5].

-

Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.23 g/mol )[2].

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra would be crucial for structural confirmation.

-

Infrared Spectroscopy (FTIR): The IR spectrum would show characteristic peaks for N-H, C=S, and NO₂ functional groups.

Conclusion

This technical guide has detailed two primary and effective synthesis routes for N-(4-nitrophenyl)hydrazinecarbothioamide. Route 1, utilizing 4-nitrophenyl isothiocyanate and hydrazine hydrate, is a direct and high-yielding approach. Route 2, employing 4-nitrophenylhydrazine and a thiocyanate salt, provides a viable alternative. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this important chemical intermediate.

References

- 1. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. N-(4-Nitrophenyl)hydrazinecarbothioamide | C7H8N4O2S | CID 5170924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. spectrabase.com [spectrabase.com]

Theoretical Frontiers in Drug Discovery: A Guide to the Molecular Modeling of Thiosemicarbazides

For Immediate Release

This technical guide offers an in-depth exploration of the theoretical and computational methodologies pivotal to the study of thiosemicarbazides and their derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of current molecular modeling techniques, including detailed experimental protocols and a summary of key quantitative data to facilitate comparative analysis.

Thiosemicarbazides are a versatile class of compounds recognized for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The functional plasticity of the thiosemicarbazide scaffold makes it a subject of intense research in medicinal chemistry.[3] Computational studies, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for elucidating the structural features, reactivity, and biological interactions of these molecules at an atomic level.[4][5] These theoretical approaches offer a cost-effective and time-efficient means to guide the rational design and synthesis of novel therapeutic agents with enhanced efficacy and selectivity.[4]

Core Computational Methodologies

The theoretical investigation of thiosemicarbazides predominantly revolves around three core computational techniques: Density Functional Theory (DFT) for understanding electronic properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) studies for correlating molecular structures with biological activities.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6] It is instrumental in determining various quantum chemical parameters that shed light on the stability and chemical behavior of thiosemicarbazide derivatives.[7]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[8] This method is crucial for understanding the potential mechanism of action of thiosemicarbazide-based drug candidates by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site of a biological target.[4][9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures to enhance their therapeutic potential.[10]

Experimental Protocols

This section details the generalized protocols for the key computational experiments discussed in this guide.

Density Functional Theory (DFT) Calculation Protocol

-

Molecular Structure Preparation : The 3D structures of the thiosemicarbazide derivatives are drawn using molecular editing software and are subjected to initial geometry optimization using a suitable force field.

-

Quantum Chemical Calculations :

-

Software : Gaussian 09 or a similar computational chemistry package is commonly used.[7]

-

Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed.[7]

-

Basis Set : The 6-31+G(d,p) basis set is often chosen for geometry optimization and frequency calculations in the gas phase.[7]

-

-

Data Analysis : The output files are analyzed to obtain optimized geometries, electronic properties (such as HOMO and LUMO energies), and other quantum chemical descriptors.[7] Visualization of molecular orbitals and electrostatic potential maps is performed using software like GaussView.[7]

Molecular Docking Protocol

-

Receptor and Ligand Preparation :

-

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

-

The 3D structures of the thiosemicarbazide ligands are prepared and energy-minimized.

-

-

Docking Simulation :

-

Software : AutoDock, PyRx, or similar docking programs are widely utilized.[1][11]

-

Grid Box Definition : A grid box is defined around the active site of the receptor to specify the search space for the ligand.

-

Docking Algorithm : A genetic algorithm or other search algorithms are used to explore various conformations and orientations of the ligand within the active site.[12]

-

-

Analysis of Docking Results : The docked poses are ranked based on their binding energies and scoring functions.[13] The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[13]

3D-QSAR Protocol (CoMFA/CoMSIA)

-

Dataset Preparation : A dataset of thiosemicarbazone analogues with their corresponding biological activities (e.g., IC50 values) is compiled.[5] The dataset is divided into a training set for model generation and a test set for model validation.[5]

-

Molecular Modeling and Alignment :

-

The 3D structures of all compounds in the dataset are built and optimized.

-

The molecules are aligned based on a common substructure or using field-based alignment methods.[5]

-

-

Generation of Molecular Fields :

-

For CoMFA (Comparative Molecular Field Analysis), steric and electrostatic fields are calculated around the aligned molecules.

-

For CoMSIA (Comparative Molecular Similarity Indices Analysis), similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are computed.[5]

-

-

Statistical Analysis and Model Validation :

-

Partial Least Squares (PLS) analysis is used to correlate the molecular fields with the biological activities.[5]

-

The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[10] Internal and external validation techniques, including leave-one-out cross-validation and validation with the test set, are performed to ensure the robustness and predictive ability of the model.

-

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on thiosemicarbazides and their derivatives, providing a basis for comparative analysis.

| Compound Class | Software/Method | Basis Set | Key Findings | Reference |

| Thiosemicarbazide Derivatives | Gaussian 09/DFT | LSDA/6-31G | Calculation of Fukui indices and HOMO-LUMO energies to identify reactive sites. | [6] |

| Quinoline-Based Thiosemicarbazides | Gaussian 09/DFT | B3LYP/6-31+G(d,p) | Optimization of molecular structures and calculation of quantum chemical descriptors. | [7] |

| Thiosemicarbazone Derivatives | DFT | B3LYP/6-311G* | Evaluation of quantum chemical parameters related to corrosion inhibition potential. | [14] |

Table 1: Summary of DFT Calculation Parameters and Findings

| Target Protein | Ligands | Docking Software | Binding Energy (kcal/mol) | Key Interactions | Reference |

| Phospholipase A2 (PLA2) | Thiosemicarbazone derivatives | Not Specified | Not specified in abstract | Hydrogen bonding and hydrophobic interactions. | [13] |

| Tyrosinase (PDB: 1WX2) | Thiosemicarbazone analogues | Surflex-Dock | Not specified in abstract | Competitive inhibition based on H-bonding. | [5] |

| Human Insulin Receptor (PDB: 3tt8) | Thiosemicarbazide derivatives | Not Specified | Favorable interaction energies reported. | Hydrogen bonding. | |

| ADAMTS5 | Thiosemicarbazone derivatives | AutoDock | Favorable binding energies reported. | Hydrogen bonds with GLU411 and THR378. | [11] |

| DNA Gyrase (PDB: 2XCT) | Thiosemicarbazide-piperazine derivatives | AUTODOCK 4.0 | -5.87 | Hydrogen bonds with ARG1366 and ARG1370. | [8] |

Table 2: Summary of Molecular Docking Studies

| Compound Series | QSAR Method | Key Statistical Parameters | Application | Reference |

| Thiosemicarbazone Analogues | CoMFA/CoMSIA | Not specified in abstract | Tyrosinase inhibition | [4] |

| Cu(II) bis(thiosemicarbazone) complexes | MM3 force field-based QSAR | r² = 0.95, q² = 0.92 (for log P(ow) prediction) | Prediction of lipophilicity and biodistribution | [10] |

| Quinolinone-Based Thiosemicarbazones | Multiparametric QSAR | R² = 0.83, F = 47.96 | Antituberculosis activity | |

| Thiosemicarbazones | MLR-QSPR, ANN-QSPR | R²train = 0.914, Q²LOO = 0.844 (MLR) | Prediction of stability constants of metal complexes |

Table 3: Summary of QSAR Modeling Studies

Visualizing Molecular Interactions and Workflows

Graphical representations are essential for understanding the complex relationships and processes in molecular modeling. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Caption: A generalized workflow for in-silico studies of thiosemicarbazides.

Caption: The logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

Caption: A schematic of thiosemicarbazide interactions within a protein's active site.

References

- 1. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing | MDPI [mdpi.com]

- 2. Molecular docking and QSAR analyses of aromatic heterocycle thiosemicarbazone analogues for finding novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 4. scispace.com [scispace.com]

- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Synthesis, docking and <i>in-vitro</i> screening of mannich bases of thiosemicarbazide for anti-fungal activity - Arabian Journal of Chemistry [arabjchem.org]

- 8. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR studies of copper azamacrocycles and thiosemicarbazones: MM3 parameter development and prediction of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiproliferative properties.[1][2][3]

Overview of Synthesis Strategies

The synthesis of 4-(4-nitrophenyl)-3-thiosemicarbazide derivatives is primarily achieved through two main strategies, both of which involve the formation of a thiosemicarbazide backbone.

-

Synthesis of the Parent Compound: The core structure, 4-(4-nitrophenyl)-3-thiosemicarbazide, is synthesized by the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate.

-

Synthesis of N1-Substituted Derivatives: A diverse range of derivatives can be prepared by reacting various carboxylic acid hydrazides with 4-nitrophenyl isothiocyanate. This method allows for the introduction of a wide variety of substituents at the N1 position of the thiosemicarbazide moiety.[1][3]

The general synthetic workflow is depicted in the diagram below.

Caption: General synthesis workflow for the parent compound and its derivatives.

Experimental Protocols

2.1. Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide (Parent Compound)

This protocol describes a general method for the synthesis of 4-(4-nitrophenyl)-3-thiosemicarbazide.

Materials:

-

4-Nitrophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve hydrazine hydrate (1 equivalent) in ethanol.

-

Prepare a suspension of 4-nitrophenyl isothiocyanate (1 equivalent) in ethanol.

-

While vigorously stirring the hydrazine hydrate solution in an ice bath, add the 4-nitrophenyl isothiocyanate suspension dropwise.

-

After the addition is complete, allow the reaction mixture to stir and stand overnight at room temperature.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid product three times with cold water and then with a small amount of cold ethanol.

-

Dry the purified product. Recrystallization from ethanol can be performed for further purification if necessary.

2.2. General Protocol for the Synthesis of 1-(Acyl)-4-(4-nitrophenyl)-3-thiosemicarbazide Derivatives

This protocol outlines the synthesis of N1-substituted derivatives from various carboxylic acid hydrazides.

Materials:

-

Substituted carboxylic acid hydrazide (e.g., 2-furoic acid hydrazide, isoniazid)

-

4-Nitrophenyl isothiocyanate

-

Absolute Ethanol or Methanol

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve the selected carboxylic acid hydrazide (1 equivalent) in absolute ethanol or methanol in a round bottom flask.

-

Add 4-nitrophenyl isothiocyanate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

A crystalline precipitate often forms during the heating process.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with hot ethanol and then with ether to remove any unreacted starting materials.

-

Dry the final product. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.[4]

Data Presentation: Characterization of Derivatives

The following tables summarize the characterization data for a selection of synthesized 4-(4-nitrophenyl)-3-thiosemicarbazide derivatives reported in the literature.

Table 1: Physicochemical and Yield Data

| Compound ID | R-Group (at N1) | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 1 | Furan-2-yl | C₁₂H₁₀N₄O₃S | 86 | - | [4] |

| 2 | 4-Fluorophenyl | C₁₃H₁₁FN₄O₂S | - | - | [4] |

| 3 | 4-Bromophenyl | C₁₃H₁₁BrN₄O₂S | - | - | [4] |

| 4 | 3-Nitrophenyl | C₁₃H₁₀N₅O₄S | - | 134-136 | [5] |

| 5 | 4-Nitrophenyl | C₁₃H₁₀N₅O₄S | 67 | 170-172 | [5] |

| 6 | 3,4,5-Trimethoxyphenyl | C₁₆H₁₇N₄O₅S | - | - | [6] |

Table 2: Spectroscopic Data

| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | Key IR Bands (cm⁻¹) | Mass Spec (m/z) | Reference |

| 1 | Signals for furan and phenyl protons, NH protons. | Signals for furan, phenyl, C=O, and C=S carbons. | ~3280, 3210 (N-H), ~1708 (C=O) | - | [4] |

| 4 | 7.60-8.50 (m, aromatic H), 9.87 (s, 1H, NH), 9.90 (s, 2H, NH) | 181.33 (C=S), 176.01 (C=O), aromatic carbons | - | - | [5] |

| 5 | Aromatic protons, NH protons | 181.33 (C=S), 176.01 (C=O), aromatic carbons | - | - | [5] |

| 6g | 3.73 (s, 2H, S-CH₂), 3.78 & 3.91 (s, 6H, OCH₃), 7.02-8.27 (m, aromatic H), 10.80, 11.16, 13.36 (s, 3H, NH) | - | - | - | [6] |

Note: The spectroscopic data presented are key signals and not exhaustive. Please refer to the cited literature for complete spectral assignments.

Proposed Mechanism of Biological Action

Derivatives of 4-(4-nitrophenyl)-3-thiosemicarbazide have demonstrated a range of biological activities. The diagram below illustrates the proposed mechanisms for their antibacterial and antifungal effects based on current literature.

Caption: Proposed antimicrobial mechanisms of action for thiosemicarbazide derivatives.

The antifungal properties are believed to stem from the disruption of the fungal cell wall integrity and the inhibition of protein synthesis.[7][8] The antibacterial action is hypothesized to involve the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, leading to bacterial cell death.[8][9] Some derivatives have also been identified as α-glucosidase inhibitors, suggesting their potential in other therapeutic areas.[1]

Disclaimer: These protocols are intended for guidance for trained research personnel in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reactions should be performed in a well-ventilated fume hood. The toxicity of the synthesized compounds should be handled with care.

References

- 1. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

Application Notes and Protocols for the Use of 4-(4-Nitrophenyl)-3-thiosemicarbazide in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-(4-Nitrophenyl)-3-thiosemicarbazide in antibacterial assays, including its known antibacterial spectrum, potential mechanisms of action, and detailed protocols for in vitro evaluation.

Compound Details:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-(4-Nitrophenyl)-3-thiosemicarbazide | 38985-70-5 | C₇H₈N₄O₂S | 212.23 g/mol |

Application Notes

4-(4-Nitrophenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative that has been investigated for its potential biological activities, including its efficacy as an antibacterial agent. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4] The presence of the 4-nitrophenyl group in this particular derivative may influence its biological activity.

Mechanism of Action: The antibacterial mechanism of thiosemicarbazide derivatives is an active area of research. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. Specifically, aryl thiosemicarbazides have been suggested to target type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to a disruption of DNA synthesis, ultimately resulting in the cessation of bacterial growth and replication.[5] This dual-targeting capability makes them attractive candidates for further development as antibacterial agents.

Spectrum of Activity: Derivatives of thiosemicarbazide have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[6] Specifically, thiosemicarbazides containing a 4-nitrophenyl group have shown antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis.[7][8] The effectiveness can vary depending on the specific bacterial strain and the overall structure of the compound.

Experimental Protocols

The following are detailed protocols for conducting antibacterial assays with 4-(4-Nitrophenyl)-3-thiosemicarbazide.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

4-(4-Nitrophenyl)-3-thiosemicarbazide

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ciprofloxacin, Vancomycin)[1]

-

Negative control (medium with DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(4-Nitrophenyl)-3-thiosemicarbazide in DMSO. The concentration will depend on the desired final concentration range for testing.

-

Bacterial Inoculum Preparation: a. Culture the bacterial strains overnight on an appropriate agar medium. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the compound's stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

Negative Control (Growth Control): Wells containing only broth and the bacterial inoculum.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.

-

Sterility Control: Wells containing only broth to check for contamination.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

-

4-(4-Nitrophenyl)-3-thiosemicarbazide

-

DMSO

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains

-

Positive control antibiotic disks

-

Negative control (disk with DMSO)

Procedure:

-

Preparation of Compound Disks: a. Dissolve a known weight of 4-(4-Nitrophenyl)-3-thiosemicarbazide in DMSO to achieve a specific concentration. b. Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plates: a. Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

Application of Disks: a. Aseptically place the prepared compound disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. b. Ensure the disks are pressed down gently to make full contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (no bacterial growth) around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation

The following table summarizes the antibacterial activity of various thiosemicarbazide derivatives against selected bacterial strains, as reported in the literature. This provides a comparative context for the potential activity of 4-(4-Nitrophenyl)-3-thiosemicarbazide.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide derivatives | S. aureus ATCC 25923 | 62.5 - 250 | [5] |

| Thiosemicarbazide derivatives | S. epidermidis ATCC 12228 | 62.5 | [5] |

| Thiosemicarbazide derivatives | M. luteus ATCC 10240 | 3.9 - 62.5 | [5] |

| Thiosemicarbazone L1 | B. cereus ŁOCK 0807 | 10 (mg/L) | [1] |

| Thiosemicarbazone L2 | B. subtilis ATCC 6633 | 50 (mg/L) | [1] |

| Thiosemicarbazone L2 | S. aureus ATCC 25923 | 50 (mg/L) | [1] |

| 4-nitrophenyl substituted thiosemicarbazides | S. aureus | Reported Activity | [7][8] |

| 4-nitrophenyl substituted thiosemicarbazides | S. epidermidis | Reported Activity | [7][8] |

| 4-nitrophenyl substituted thiosemicarbazides | S. mutans | Reported Activity | [7][8] |

| 4-nitrophenyl substituted thiosemicarbazides | S. sanguinis | Reported Activity | [7][8] |

Visualizations

Caption: Workflow for antibacterial susceptibility testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: 4-(4-Nitrophenyl)-3-thiosemicarbazide as an α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a critical class of therapeutic agents used in the management of type 2 diabetes mellitus. These compounds function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. Thiosemicarbazide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of a 4-nitrophenyl group into the thiosemicarbazide structure has been explored for its potential to modulate various biological targets, including enzymes implicated in metabolic disorders. While specific quantitative data for 4-(4-Nitrophenyl)-3-thiosemicarbazide as an α-glucosidase inhibitor is not extensively available in publicly accessible literature, this document provides a comprehensive overview based on the activity of structurally related thiosemicarbazide and thiosemicarbazone derivatives. These notes and protocols are intended to guide researchers in the evaluation of 4-(4-Nitrophenyl)-3-thiosemicarbazide and similar compounds as potential α-glucosidase inhibitors.

Principle of α-Glucosidase Inhibition

α-Glucosidase, located in the epithelial lining of the small intestine, is a key enzyme in carbohydrate digestion. It catalyzes the hydrolysis of α-1,4-glycosidic linkages in oligosaccharides and disaccharides, releasing glucose which is then absorbed into the bloodstream. Inhibition of this enzyme slows down carbohydrate digestion, leading to a more gradual absorption of glucose and a reduction in the sharp increase in blood glucose levels after a meal. This mechanism is a cornerstone in the management of non-insulin-dependent diabetes mellitus.

Data Presentation

| Compound | α-Glucosidase IC50 (µM) | Reference Compound | α-Glucosidase IC50 (µM) |

| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e | 23.95 ± 0.038 | Acarbose | 634.21 ± 0.027 |

| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7g | 62.2 ± 0.411 | Acarbose | 634.21 ± 0.027 |

| N-substituted indole-based thiosemicarbazone 5u | 5.38 ± 0.19 | Acarbose | 871.40 ± 1.24 |

Note: The data presented is for structurally related thiosemicarbazone derivatives and is intended for comparative purposes only. Experimental determination of the IC50 value for 4-(4-Nitrophenyl)-3-thiosemicarbazide is required for accurate assessment.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method to determine the α-glucosidase inhibitory activity of a test compound using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

4-(4-Nitrophenyl)-3-thiosemicarbazide (Test Compound)

-

Acarbose (Positive Control)

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

Sodium carbonate (Na₂CO₃) solution (100 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and acarbose in DMSO.

-

Prepare a working solution of α-glucosidase (e.g., 0.5 - 1.0 U/mL) in cold potassium phosphate buffer immediately before use.

-

Prepare a fresh solution of pNPG (e.g., 1-5 mM) in potassium phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of potassium phosphate buffer to all wells.

-

Add 10 µL of the test compound solution (at various concentrations) to the test wells.

-

Add 10 µL of acarbose solution to the positive control wells.

-

Add 10 µL of DMSO to the negative control (100% enzyme activity) wells.

-

Add 60 µL of buffer to the blank wells (no enzyme).

-

Add 50 µL of the α-glucosidase solution to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for an optimized duration (e.g., 15-30 minutes), ensuring the absorbance of the negative control remains within the linear range of the microplate reader.

-

Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where:

-

Abscontrol is the absorbance of the negative control.

-

Abssample is the absorbance of the reaction with the test compound.

-

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis of α-Glucosidase Inhibition

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of the test compound.

Materials:

-

Same as for the inhibition assay.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

A typical experimental setup would involve a matrix of conditions with at least three different concentrations of the test compound (including a zero-concentration control) and at least four different concentrations of the pNPG substrate.

-

Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).

-